m-PEG4-DBCO: A Non-Reactive Methoxy Terminus Prevents Cross-Reactivity vs. Amine/Maleimide Analogs
m-PEG4-DBCO is a monofunctional DBCO-PEG linker with a chemically inert methoxy (-OCH3) cap on the PEG chain, unlike heterobifunctional analogs such as DBCO-PEG4-amine or DBCO-PEG4-maleimide, which possess additional amine or thiol-reactive groups. This design ensures that m-PEG4-DBCO reacts exclusively with azide-functionalized molecules . In contrast, the presence of amine or maleimide groups in comparators can lead to unintended side reactions with endogenous nucleophiles (e.g., lysines) or thiols (e.g., cysteines) in complex biological samples, introducing heterogeneity and compromising the specificity of the intended SPAAC conjugation .
| Evidence Dimension | Functional Group Reactivity |
|---|---|
| Target Compound Data | Methoxy (-OCH3) terminus: Chemically inert; no reactivity with amines, thiols, or other common biological nucleophiles. |
| Comparator Or Baseline | DBCO-PEG4-amine (-NH2 terminus); DBCO-PEG4-maleimide (maleimide terminus) |
| Quantified Difference | Quantitative data on side reactions is context-dependent; however, the principle difference is a binary presence/absence of a reactive handle, which is a well-established factor in bioconjugation selectivity. |
| Conditions | Aqueous buffers (pH 6-8) containing proteins or cell lysates |
Why This Matters
This structural feature ensures that m-PEG4-DBCO is a true 'click-only' reagent, eliminating a major source of experimental variability and enabling cleaner, more reproducible bioconjugation outcomes.
